1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O4S3 and its molecular weight is 488.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of sulfur-nitrogen heterocycles, including compounds with structural motifs similar to the one , utilizing sulfur-transfer reagents and diamines. These synthetic pathways highlight the versatility of sulfur-based reagents in constructing complex heterocycles, which could have implications for designing related compounds for specific applications (Bryce, 1984).
Biological Activities
Compounds bearing piperidine and thiazole scaffolds have been evaluated for various biological activities. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promising anticancer properties, suggesting that structurally similar compounds could also exhibit significant bioactivities (Rehman et al., 2018).
Anticancer Applications
The synthesis of indapamide derivatives has demonstrated proapoptotic activity against melanoma cell lines, indicating the potential of sulfonamide-based compounds in cancer therapy (Yılmaz et al., 2015). Similarly, the development of novel compounds with tetrahydrobenzothiazole and pyrimidine moieties has been targeted for anti-inflammatory activity, suggesting a possible avenue for the compound to be applied in related therapeutic areas (Chiriapkin et al., 2021).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S3/c1-19(2)9-12-16(13(24)10-19)29-18(21-12)22-17(25)11-5-7-23(8-6-11)30(26,27)15-4-3-14(20)28-15/h3-4,11H,5-10H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFWHKYEJHSQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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